molecular formula C36H26N6Na2O11S3 B12363831 Disodium;5-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate

Disodium;5-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate

Cat. No.: B12363831
M. Wt: 860.8 g/mol
InChI Key: VEDWFXGRJIIXFX-UHFFFAOYSA-L
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Description

Disodium;5-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is widely used in various industries, including textiles, food, and cosmetics, due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium;5-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of an aromatic amine, such as 3-methyl-4-(4-methylphenyl)sulfonyloxyaniline, in the presence of nitrous acid.

    Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound, such as 4-(4-nitro-2-sulfonatoanilino)phenyl, under alkaline conditions to form the azo dye.

    Sulfonation: The final step involves sulfonation to introduce sulfonate groups, enhancing the compound’s solubility in water.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Disodium;5-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction: Reduction reactions typically target the azo groups, breaking the -N=N- bonds and forming amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products

    Oxidation: Produces various oxidized derivatives, including quinones.

    Reduction: Yields aromatic amines.

    Substitution: Results in substituted aromatic compounds with different functional groups.

Scientific Research Applications

Disodium;5-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate has a wide range of scientific research applications:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy to highlight cellular structures.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various biomolecules.

    Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved include:

    Binding to Proteins: The compound can bind to proteins, altering their structure and function.

    Interaction with DNA: It can intercalate into DNA, affecting gene expression and cellular processes.

    Enzyme Inhibition: The compound can inhibit certain enzymes, impacting metabolic pathways.

Comparison with Similar Compounds

Disodium;5-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate is unique due to its specific structure and properties. Similar compounds include:

    Disodium 4,4’-bis(2-sulfostyryl)biphenyl: Another azo dye with similar applications but different structural features.

    Disodium 2,2’-((1,1’-biphenyl)-4,4’-diyldivinylene)bis(benzenesulfonate): Known for its use in optical brighteners.

    Disodium 4,4’-bis(4-aminophenyl)azobenzene-3,3’-disulfonate: Used in biological staining and as a pH indicator.

These compounds share some functional similarities but differ in their specific applications and chemical behavior.

Properties

Molecular Formula

C36H26N6Na2O11S3

Molecular Weight

860.8 g/mol

IUPAC Name

disodium;5-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C36H28N6O11S3.2Na/c1-22-3-11-28(12-4-22)56(51,52)53-35-18-9-26(19-23(35)2)39-40-32-16-17-33(31-21-29(54(45,46)47)13-14-30(31)32)41-38-25-7-5-24(6-8-25)37-34-15-10-27(42(43)44)20-36(34)55(48,49)50;;/h3-21,37H,1-2H3,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2

InChI Key

VEDWFXGRJIIXFX-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=CC=C(C=C5)NC6=C(C=C(C=C6)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+]

Origin of Product

United States

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